1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo-
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Overview
Description
1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo- is a complex organic compound with a unique structure that includes a pyrrole ring and a hexanoic acid chain
Preparation Methods
The synthesis of 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo- typically involves the reaction of maleic anhydride with specific amines under controlled conditions. One method involves the use of microwave irradiation at a temperature of 100°C, which yields the desired product with moderate efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or hexanoic acid chain are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo- can be compared with other similar compounds, such as:
6-Maleimidohexanoic acid: This compound has a similar structure but differs in the functional groups attached to the pyrrole ring.
1H-Pyrrole-1-hexanoic acid, 3-bromo-2,5-dihydro-2,5-dioxo-: This compound includes a bromine atom, which alters its chemical properties and reactivity. The uniqueness of 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-3,4-dimethyl-2,5-dioxo- lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research applications.
Properties
CAS No. |
63751-10-0 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-8-9(2)12(17)13(11(8)16)7-5-3-4-6-10(14)15/h3-7H2,1-2H3,(H,14,15) |
InChI Key |
LQRDWDFBWXZAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CCCCCC(=O)O)C |
Origin of Product |
United States |
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